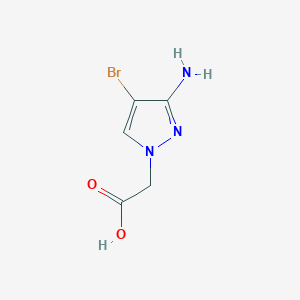

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid

Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by a bromine atom at the 4-position and an amino group at the 3-position of the pyrazole ring, with an acetic acid moiety attached to the 1-position (Figure 1). Its molecular formula is C₅H₅BrN₃O₂, with a molecular weight of 220.02 g/mol. The amino group facilitates hydrogen bonding with biological targets, while the bromine atom contributes to lipophilicity and halogen-bonding interactions, critical for modulating pharmacokinetic properties .

Properties

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-3-1-9(2-4(10)11)8-5(3)7/h1H,2H2,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJMYYKXYJAGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273053 | |

| Record name | 3-Amino-4-bromo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-13-3 | |

| Record name | 3-Amino-4-bromo-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006320-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-bromo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents such as sodium thiolate (NaSR), primary amines (RNH₂), or sodium alkoxide (NaOR) under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dehalogenated pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties

Mechanism of Action

The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromo groups can enhance its binding affinity and specificity through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Substituent Effects on Reactivity and Bioactivity

Amino Group at 3-Position

The 3-amino group in the target compound enables hydrogen bonding with enzymatic targets, enhancing binding affinity compared to non-amino analogs like 2-(4-bromo-1H-pyrazol-3-yl)acetic acid . For example, in kinase inhibition assays, amino-substituted pyrazoles show 2–3× higher inhibitory potency due to interactions with ATP-binding pockets .

Bromine at 4-Position

The bromine atom increases lipophilicity (logP ~1.8 vs. ~0.5 for non-halogenated analogs), improving membrane permeability. Halogen bonding with residues like tyrosine or histidine further stabilizes target binding .

Acetic Acid Moiety

The acetic acid group enhances solubility in polar solvents (e.g., water solubility ~12 mg/mL at pH 7.4), unlike ester derivatives (e.g., ethyl or butyl esters in ), which exhibit lower aqueous solubility but higher metabolic stability .

Biological Activity

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, supported by relevant data and case studies.

The compound exhibits stability under certain conditions but may degrade over time, which can affect its biological activity. The presence of the amino group on the pyrazole ring allows for hydrogen bonding with enzyme active sites, potentially inhibiting or modifying their function. The bromine atom contributes to halogen bonding, enhancing interactions with biomolecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Stability | Stable under specific conditions; susceptible to degradation |

| Functional Groups | Amino group, bromine atom, acetic acid |

Cellular Effects

Research indicates that 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid influences various cellular processes. It modulates cell signaling pathways and gene expression, impacting cellular metabolism. For instance, it has been shown to affect the activity of kinases involved in signaling cascades and can alter gene expression through interactions with transcription factors.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of pyrazole derivatives, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid demonstrated significant inhibition against various pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent .

Molecular Mechanism

The molecular activity of this compound is characterized by its ability to bind to enzyme active sites, leading to either inhibition or activation. The amino group and bromine atom facilitate these interactions through hydrogen and halogen bonding, respectively. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Binds to active sites of enzymes, modulating their activity |

| Gene Expression Modulation | Interacts with transcription factors affecting gene transcription |

| Signaling Pathway Influence | Modulates kinase activity impacting downstream signaling cascades |

Applications in Research and Industry

2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid has several applications across different fields:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for drug development as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: Utilized in developing new materials with specific electronic, optical, or catalytic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.